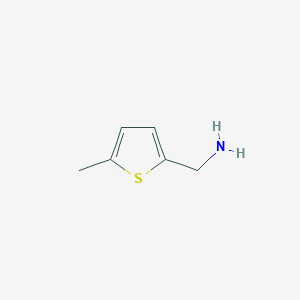

(5-Methylthiophen-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBYYXLOEBELSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401841 | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104163-34-0 | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylthiophen-2-yl)methanamine is a primary amine derivative of methylthiophene. Thiophene-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiophenes are considered bioisosteres of benzene rings and can be found in a variety of approved drugs. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in the fields of chemistry and pharmacology.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and data from closely related analogs.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| CAS Number | 104163-34-0 | [1] |

| Appearance | Predicted to be a liquid at room temperature | - |

| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Limited solubility in water. | General knowledge of primary amines |

| pKa (of the conjugate acid) | Predicted: ~9-10 | General knowledge of primary amines |

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

-

Thiophene ring protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant would be characteristic of ortho-coupling in a thiophene ring.

-

Methylene protons (-CH₂-NH₂): A singlet or a broad singlet is expected around δ 3.8-4.2 ppm.

-

Methyl protons (-CH₃): A singlet is expected around δ 2.4-2.6 ppm.

-

Amine protons (-NH₂): A broad singlet is expected, and its chemical shift can vary widely (δ 1.0-3.5 ppm) depending on the solvent and concentration. This signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

-

Thiophene ring carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the methyl group and the carbon attached to the aminomethyl group would be deshielded.

-

Methylene carbon (-CH₂-NH₂): A signal is expected around δ 40-50 ppm.

-

Methyl carbon (-CH₃): A signal is expected in the aliphatic region (δ 15-20 ppm).

Infrared (IR) Spectroscopy (Predicted)

As a primary amine, this compound is expected to exhibit the following characteristic IR absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ (a symmetric and an asymmetric stretch). These bands are typically weaker and sharper than the O-H stretch of alcohols.[1][2][3][4][5]

-

N-H bending (scissoring): A medium to strong band between 1580 and 1650 cm⁻¹.[3][5]

-

C-N stretching: A weak to medium band in the range of 1020-1250 cm⁻¹.[3][5]

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (thiophene ring): Bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve:

-

Alpha-cleavage: Loss of a hydrogen radical to form an iminium cation at m/z = 126.

-

Benzylic cleavage: Cleavage of the C-C bond between the thiophene ring and the aminomethyl group, leading to the formation of a tropylium-like ion of methylthiophene at m/z = 97 and a fragment corresponding to CH₂NH₂⁺ at m/z = 30.

Experimental Protocols

Synthesis: Reductive Amination of 5-Methyl-2-thiophenecarboxaldehyde

A common and effective method for the synthesis of this compound is the reductive amination of 5-methyl-2-thiophenecarboxaldehyde.[6][7][8][9][10]

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Ammonia (e.g., 7N solution in methanol or ammonium acetate)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like palladium on carbon)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

Imine Formation: Dissolve 5-methyl-2-thiophenecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent. Add a solution of ammonia (a significant excess, e.g., 10-20 equivalents) to the aldehyde solution. The reaction mixture is stirred at room temperature for a period of 1 to 12 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once the imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise at 0 °C.

-

Using Sodium Borohydride: Add NaBH₄ (1.5-2 equivalents) slowly to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

If the solvent is water-miscible (e.g., methanol), it is removed under reduced pressure.

-

The aqueous residue is then extracted with an organic solvent like ethyl acetate or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

-

Purification: The crude amine can be purified by silica gel column chromatography. Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to streaking and poor separation.[11][12][13][14][15] To mitigate this, the silica gel can be pre-treated with a base, or a small amount of a tertiary amine like triethylamine (e.g., 1-2%) can be added to the eluent system. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[12][14][15] The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding and other interactions with biological targets.

While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active thiophene-containing molecules suggests it could be a valuable scaffold for the development of new therapeutic agents. The primary amine group provides a handle for further chemical modification to explore structure-activity relationships (SAR). For instance, it can be readily converted into amides, sulfonamides, or secondary/tertiary amines to modulate its physicochemical properties and biological target interactions.

No specific signaling pathways have been elucidated for this compound. However, given the broad activities of thiophene derivatives, potential targets could include enzymes, receptors, or DNA. Further research is required to determine its specific biological targets and mechanism of action.

Diagram: Potential Drug Discovery Logic

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a thiophene derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its properties is currently scarce, this guide provides a summary of its known characteristics, predicted spectroscopic features, a plausible synthetic route, and an outlook on its potential for drug discovery. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities. This guide serves as a foundational resource for researchers interested in this and related thiophene-containing molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. wikieducator.org [wikieducator.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 12. teledyneisco.com [teledyneisco.com]

- 13. scienceforums.net [scienceforums.net]

- 14. benchchem.com [benchchem.com]

- 15. biotage.com [biotage.com]

(5-Methylthiophen-2-yl)methanamine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 104163-34-0 Molecular Formula: C₆H₉NS Molecular Weight: 127.21 g/mol

This technical guide provides a comprehensive overview of (5-Methylthiophen-2-yl)methanamine, a versatile heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes, and highlights its application in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Methyl-2-thiophenecarboxaldehyde | 5-Methyl-2-thiophenecarbonitrile |

| CAS Number | 104163-34-0 | 13679-70-4 | Not Available |

| Molecular Formula | C₆H₉NS | C₆H₆OS | C₆H₅NS |

| Molecular Weight ( g/mol ) | 127.21 | 126.18 | 123.18 |

| Boiling Point (°C) | 67-68 @ 3 mmHg (Predicted)[1] | 114 @ 25 mmHg[2] | Not Available |

| Density (g/mL) | ~1.1 (Predicted)[1] | 1.17 @ 25 °C[2] | Not Available |

| Refractive Index (n20/D) | Not Available | 1.583[2] | Not Available |

| SMILES | CC1=CC=C(CN)S1[3] | O=Cc1ccc(C)s1 | N#Cc1ccc(C)s1 |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, its structure suggests two primary synthetic pathways from commercially available precursors: the reductive amination of 5-methyl-2-thiophenecarboxaldehyde or the reduction of 5-methyl-2-thiophenecarbonitrile.

General Protocol for Reductive Amination of 5-Methyl-2-thiophenecarboxaldehyde

This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

Reagents and Equipment:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Methodology:

-

Dissolve 5-methyl-2-thiophenecarboxaldehyde in the anhydrous solvent in a round-bottom flask.

-

Add the ammonia source and stir the mixture at room temperature to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

General Protocol for the Reduction of 5-Methyl-2-thiophenecarbonitrile

This pathway involves the direct reduction of the nitrile functional group to a primary amine using a strong reducing agent.

Reagents and Equipment:

-

5-Methyl-2-thiophenecarbonitrile

-

Strong reducing agent (e.g., lithium aluminum hydride (LiAlH₄))[4]

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Round-bottom flask with magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen, argon)

-

Standard workup and purification equipment

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.[4]

-

Cool the suspension in an ice bath and slowly add a solution of 5-methyl-2-thiophenecarbonitrile in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Synthetic pathways to this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility lies in the reactivity of the primary amine, which allows for the facile formation of amides, sulfonamides, and other functionalities, enabling the exploration of chemical space in drug discovery programs.

Role in the Development of Stearoyl-CoA Desaturase (SCD) Modulators

A patent application discloses the use of this compound in the synthesis of heterocyclic compounds designed to modulate the activity of stearoyl-CoA desaturase (SCD).[1] SCD is an enzyme involved in lipid metabolism, and its inhibition is a therapeutic target for diseases associated with elevated lipid levels, such as dyslipidemia, obesity, and metabolic syndrome.[1] The patent describes the reaction of this compound with a suitable acylating agent to produce a final product with a 41% yield.[1] The ¹H NMR data for the resulting amide product is also provided.[1]

Intermediate in the Synthesis of STAT Inhibitors

In a doctoral thesis focused on the discovery of novel small-molecule inhibitors of Signal Transducer and Activator of Transcription (STAT) proteins, this compound hydrochloride was used as a key building block.[3] STATs are transcription factors that play a critical role in cellular signaling pathways, and their aberrant activation is implicated in various cancers. The thesis provides a detailed experimental protocol for the amide coupling of this compound hydrochloride with a carboxylic acid precursor using EDC and DMAP as coupling agents.[3]

Experimental Protocol: Amide Coupling Reaction [3]

Reagents and Equipment:

-

Carboxylic acid precursor

-

This compound hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard reaction and purification equipment

Methodology:

-

To a stirred solution of the carboxylic acid precursor (1 equiv.), EDC hydrochloride (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM and DMF, a solution of this compound hydrochloride (1.1 equiv.) in DMF was added dropwise.[3]

-

The reaction mixture was stirred at room temperature.

-

Upon completion, the reaction was worked up and the product purified to yield the desired amide.

Caption: Workflow for amide synthesis using the title compound.

Precursor for Other Biologically Active Molecules

Patents have also cited this compound as a reactant in the synthesis of N6-substituted adenosine derivatives and inhibitors of the anoctamin 6 protein, highlighting its broad applicability in generating diverse chemical scaffolds for biological screening.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a synthetic intermediate has been demonstrated in the development of modulators for various biological targets, including SCD and STATs. While detailed studies on the intrinsic biological activity of this compound are limited, its role as a precursor to potent and selective therapeutic agents is evident from the available literature and patent filings. The synthetic accessibility of this compound, coupled with the reactivity of its primary amine, ensures its continued importance in the generation of novel chemical entities for drug discovery programs.

References

(5-Methylthiophen-2-yl)methanamine synthesis pathways

An In-depth Technical Guide to the Synthesis of (5-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two principal pathways: the reductive amination of 5-methylthiophene-2-carbaldehyde and the reduction of 5-methylthiophene-2-carbonitrile. This document provides a comprehensive technical overview of these synthetic routes, including detailed experimental protocols, comparative quantitative data, and visual diagrams of the reaction workflows.

Overview of Synthetic Pathways

The synthesis of the target compound, this compound, originates from the common precursor 2-methylthiophene. Two primary strategies are employed, each involving the functionalization of the C5 position of the thiophene ring, followed by a transformation to introduce the aminomethyl group.

-

Pathway A: Reductive Amination. This route involves the formylation of 2-methylthiophene to produce 5-methylthiophene-2-carbaldehyde, which is then converted to the target amine via reductive amination.

-

Pathway B: Nitrile Reduction. This pathway begins with the synthesis of 5-methylthiophene-2-carbonitrile, which is subsequently reduced to form this compound.

The logical relationship between these pathways is illustrated below.

Caption: High-level overview of the primary synthesis pathways.

Pathway A: Reductive Amination

This pathway is a widely used method for amine synthesis due to its operational simplicity and the commercial availability of the required reagents.[1] It proceeds in two key stages: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its immediate reduction to the primary amine.

Experimental Protocol

This protocol is a representative procedure for the one-pot reductive amination of an aldehyde.[2][3]

Materials:

-

5-Methylthiophene-2-carbaldehyde (1.0 eq)[4]

-

Ammonium acetate (excess, e.g., 10 eq) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq)

-

Methanol (solvent)

-

Acetic acid (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated aqueous potassium carbonate (for workup)

-

Magnesium sulfate (drying agent)

Procedure:

-

Dissolve 5-methylthiophene-2-carbaldehyde and ammonium acetate in methanol in a round-bottom flask equipped with a stir bar.

-

Add a few drops of glacial acetic acid to catalyze the formation of the imine.

-

Stir the mixture at room temperature for approximately 30-60 minutes.

-

Slowly add sodium cyanoborohydride to the reaction mixture in portions. Caution: NaBH₃CN is toxic.

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

Take up the resulting residue in ethyl acetate and water.

-

Wash the organic layer with a saturated solution of potassium carbonate to remove acetic acid and other impurities.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield this compound.

Pathway A Workflow

Caption: Experimental workflow for the Reductive Amination pathway.

Pathway B: Nitrile Reduction

The reduction of a nitrile group is a fundamental transformation in organic synthesis that provides a direct route to primary amines. This pathway involves the synthesis of 5-methylthiophene-2-carbonitrile, followed by its reduction.

Experimental Protocol

This protocol describes a general procedure for the reduction of an aromatic nitrile using Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Water (for quenching)

-

15% Aqueous sodium hydroxide (for workup)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-methylthiophene-2-carbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC or GC-MS until all the starting nitrile has been consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Caution: Quenching is highly exothermic and generates hydrogen gas.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.

-

Wash the precipitate thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Further purification can be achieved by distillation or column chromatography.

Pathway B Workflow

Caption: Experimental workflow for the Nitrile Reduction pathway.

Quantitative Data Summary

The selection of a synthetic pathway often depends on factors such as overall yield, cost of reagents, and operational safety. The following table summarizes key quantitative data for the described pathways. Yields are representative values based on similar transformations reported in the literature.

| Parameter | Pathway A: Reductive Amination | Pathway B: Nitrile Reduction |

| Starting Material | 5-Methylthiophene-2-carbaldehyde | 5-Methylthiophene-2-carbonitrile |

| Key Reagents | NH₄OAc, NaBH₃CN | LiAlH₄ or Catalytic Hydrogenation |

| Reaction Conditions | Mild (Room Temperature) | Varies (0 °C to Reflux for LiAlH₄) |

| Representative Yield | Can be high (>90% reported for similar reactions)[3] | Generally good (70-90%) |

| Key Advantages | One-pot procedure, mild conditions | Direct conversion of nitrile to amine |

| Key Disadvantages | Use of toxic cyanoborohydride | Energetic quenching of LiAlH₄ |

Synthesis of Precursors

-

5-Methylthiophene-2-carbaldehyde: This aldehyde can be synthesized from 2-methylthiophene using formylation reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or by lithiation followed by quenching with DMF.[7][8]

-

5-Methylthiophene-2-carbonitrile: The synthesis of this nitrile can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, a nitrile-containing compound like malononitrile, and elemental sulfur.[9] For 2-amino-5-methylthiophene-3-carbonitrile, yields between 48% and 62.3% have been reported using this method.[10]

Conclusion

The synthesis of this compound can be effectively accomplished through either reductive amination of the corresponding aldehyde or reduction of the nitrile. The reductive amination pathway offers the advantage of mild, one-pot conditions, while the nitrile reduction pathway provides a direct and efficient conversion. The choice of method will depend on the specific requirements of the researcher, including reagent availability, scalability, and safety considerations. Both pathways rely on readily accessible starting materials derived from 2-methylthiophene, making this important amine a highly accessible building block for further synthetic applications.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-Methylthiophene-2-carbonitrile | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 8. lookchem.com [lookchem.com]

- 9. sciforum.net [sciforum.net]

- 10. Page loading... [guidechem.com]

Spectroscopic and Synthetic Profile of (5-Methylthiophen-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylthiophen-2-yl)methanamine is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Furthermore, it outlines generalized experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data. This document aims to serve as a valuable resource for professionals engaged in the synthesis, analysis, and application of novel thiophene-based compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Predicted Boiling Point: 67-68 °C at 3 mmHg[1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-donating methyl group and the aminomethyl group attached to the thiophene ring will influence the chemical shifts of the ring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.1 | d | 1H | Thiophene H-3 |

| ~ 6.6 - 6.8 | d | 1H | Thiophene H-4 |

| ~ 3.9 - 4.2 | s | 2H | -CH₂-NH₂ |

| ~ 2.4 - 2.6 | s | 3H | -CH₃ |

| ~ 1.5 - 2.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Thiophene C-2 |

| ~ 138 - 142 | Thiophene C-5 |

| ~ 124 - 128 | Thiophene C-3 |

| ~ 123 - 127 | Thiophene C-4 |

| ~ 40 - 45 | -CH₂-NH₂ |

| ~ 15 - 18 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary amine and a substituted thiophene ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands)[4][5] |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 3100 | Weak | C-H stretch (aromatic, thiophene) |

| 1580 - 1650 | Medium | N-H bend (scissoring)[4][6] |

| 1450 - 1550 | Medium to Strong | C=C stretch (thiophene ring) |

| 1020 - 1250 | Medium | C-N stretch (aliphatic amine)[4] |

| ~ 800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| 665 - 910 | Broad, Strong | N-H wag (primary amine)[4] |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The nitrogen rule suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 127 | Molecular ion [M]⁺ |

| 112 | [M - NH₂]⁺ |

| 97 | [M - CH₂NH₂]⁺ (Thiophene ring with methyl group) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 5-methylthiophene-2-carboxaldehyde.

Materials:

-

5-Methylthiophene-2-carboxaldehyde

-

Ammonia (e.g., 7N solution in methanol) or Ammonium Acetate

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Ethyl Acetate for extraction

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) solution for workup

Procedure:

-

Imine Formation: Dissolve 5-methylthiophene-2-carboxaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in methanol or ammonium acetate and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the solution.

-

Quenching and Workup: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water or dilute HCl. Adjust the pH to basic (pH > 9) using a sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

A standardized workflow is essential for obtaining high-quality spectroscopic data.

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure. For NMR, dissolve a small amount in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). For IR, the sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution in a suitable solvent. For MS, the sample is typically dissolved in a volatile solvent.

-

Instrument Calibration: Calibrate the spectrometer according to the manufacturer's instructions to ensure accurate measurements.

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra. Standard pulse programs are generally sufficient.

-

IR: Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

-

Data Processing and Analysis: Process the raw data (e.g., Fourier transformation for NMR and IR). Analyze the processed spectra to identify characteristic peaks and fragmentation patterns. Compare the obtained data with predicted values and known data for similar compounds to confirm the structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines standard procedures for its synthesis and characterization. The predicted data and experimental protocols presented herein are intended to facilitate the work of researchers and professionals in the fields of chemistry and drug development by providing a reliable reference for this important thiophene derivative. As experimental data becomes publicly available, this guide can be further refined to include experimentally verified spectroscopic information.

References

An In-depth Technical Guide to the Physical Characteristics of (5-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylthiophen-2-yl)methanamine, identified by CAS number 104163-34-0, is a heterocyclic amine derivative of thiophene.[1][2] As a primary amine attached to a methyl-substituted thiophene ring, it serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features make it a key intermediate for the development of novel pharmaceutical compounds and functional materials. Understanding its physical characteristics is fundamental for its effective use in laboratory and industrial settings, enabling proper handling, reaction optimization, and formulation development.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by available data. It includes detailed experimental protocols for the determination of these properties and logical workflows to guide researchers.

Chemical Identity

Before detailing its physical properties, it is essential to establish the precise chemical identity of the compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 104163-34-0 | [1][2][3] |

| Molecular Formula | C₆H₉NS | [1][2][3] |

| Molecular Weight | 127.21 g/mol | [1][2] |

| SMILES | CC1=CC=C(S1)CN | [1][3] |

| Synonyms | 5-methyl-2-thiophenemethanamine, C-(5-Methyl-[4]thienyl)-methylamine | [1][5] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical suppliers and computational databases. Note that some values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Notes | Source |

| Boiling Point | 67-68 °C | at 3 mmHg | [1] |

| Density | ~1.1 g/mL | Predicted | [1] |

| Melting Point | 36.18 °C | Predicted | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computationally derived | [3] |

| LogP (Octanol-Water Partition Coeff.) | 1.51522 | Computationally derived | [3] |

| Hydrogen Bond Donors | 1 | Computationally derived | [3] |

| Hydrogen Bond Acceptors | 2 | Computationally derived | [3] |

| Rotatable Bonds | 1 | Computationally derived | [3] |

A hydrochloride salt form of this compound, this compound hydrochloride (CAS 171661-55-5), exhibits a distinct melting point of 191-193 °C.[6]

Experimental Protocols for Property Determination

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or synthesized chemical entity like this compound is outlined below. This process ensures a systematic and comprehensive data collection effort.

Caption: General experimental workflow for determining key physical properties.

Determination of Boiling Point (Reduced Pressure)

Given the boiling point is reported at 3 mmHg, a vacuum distillation method is appropriate.[1]

-

Apparatus Setup: Assemble a micro-distillation apparatus equipped with a vacuum pump, a manometer for pressure reading, a heating mantle, a distillation flask, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 1-2 mL) of purified this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Procedure: a. Begin stirring and slowly evacuate the system using the vacuum pump until the pressure stabilizes at the target pressure of 3 mmHg as indicated by the manometer. b. Gradually heat the distillation flask using the heating mantle. c. Record the temperature at which the vapor and liquid are in equilibrium, observed as the point when the first drop of condensate forms on the thermometer bulb and drips into the condenser. This temperature is the boiling point at 3 mmHg. d. Maintain a steady distillation rate and record the temperature range.

Determination of Melting Point

For a compound with a predicted melting point of 36.18 °C, a standard capillary melting point apparatus is suitable.[1]

-

Sample Preparation: Finely powder a small, dry sample of the crystalline solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Procedure: a. Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point. b. Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium. c. Record the temperature at which the first drop of liquid appears (onset of melting). d. Record the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as this range.

Determination of Density

The density can be determined using a pycnometer (specific gravity bottle).

-

Calibration: a. Weigh a clean, dry pycnometer of a known volume (e.g., 1 mL or 5 mL). b. Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20 °C) and weigh it again. The density of water at this temperature is known, allowing for precise volume calibration.

-

Sample Measurement: a. Empty and thoroughly dry the pycnometer. b. Fill the pycnometer with this compound at the same constant temperature. c. Weigh the filled pycnometer.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (mass_sample) / (volume_pycnometer) Where mass_sample is the mass of the sample in the pycnometer.

Conclusion

This guide provides a detailed summary of the core physical characteristics of this compound. The tabulated data offers a quick reference for researchers, while the standardized experimental protocols provide a framework for the empirical validation of these properties. The provided workflow illustrates a systematic approach to chemical characterization, ensuring robust and reliable data generation essential for applications in drug development and chemical synthesis.

References

- 1. This compound | CAS 104163-34-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. [(5-Methyl-2-thienyl)methyl](2-thienylmethyl)amine | C11H13NS2 | CID 914033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(5-methyl-2-thienyl)methanamine; 2-Thiophenemethanamine,5-methyl; 5-methyl-2-thiopheneylmethanamine; (5-methyl-thiophen-2-yl)-methylamine; 5-METHYL-2-THIOPHENEMETHANAMINE; C-(5-Methyl-[2]thienyl)-methylamin; 1-aminomethyl-5-methylthiophene; C-(5-methyl-[2]thienyl)-methylamine | Chemrio [chemrio.com]

- 6. This compound hydrochloride | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]

From Coal Tar Impurity to Cornerstone of Modern Chemistry: A Technical History of Thiophene

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical synthesis, and foundational properties of thiophene and its derivatives.

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a molecule of profound significance in the landscape of organic chemistry and drug discovery. Its journey from an overlooked impurity in industrial benzene to a privileged scaffold in pharmaceuticals and advanced materials is a testament to over a century of chemical exploration. This technical guide provides a comprehensive overview of the discovery and history of thiophene compounds, detailing the seminal synthetic methodologies and presenting key quantitative data. The structural similarity and bioisosteric relationship of thiophene to benzene have cemented its role as a versatile building block, allowing for the fine-tuning of molecular properties in the pursuit of novel therapeutics and functional materials.[1][2]

The Serendipitous Discovery of Thiophene

The Historical Indophenin Test: A Protocol

This qualitative test was instrumental in the discovery of thiophene.

Experimental Protocol:

-

Sample Preparation: A small quantity of the benzene sample to be tested is placed in a clean, dry test tube.

-

Reagent Addition: A single crystal of isatin is added to the test tube, followed by the slow and careful addition of concentrated sulfuric acid.

-

Observation: The mixture is gently agitated. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.[2]

The chemistry behind this test involves the electrophilic substitution of the electron-rich thiophene ring by a protonated isatin species, leading to the formation of the colored indophenin dye.

Foundational Synthetic Methodologies

Following its discovery, a significant research effort was directed towards the synthesis of thiophene and its derivatives. The following sections detail the key historical methods that laid the groundwork for modern thiophene chemistry.

Meyer's Synthesis (1883)

Shortly after his discovery, Viktor Meyer reported the first synthesis of thiophene, which involved the reaction of acetylene with elemental sulfur at elevated temperatures.[3][5] While historically significant, this method is of limited practical use today due to the hazardous nature of acetylene.

Paal-Knorr Thiophene Synthesis (1884)

Developed independently by Carl Paal and Ludwig Knorr, this method has become a cornerstone of heterocyclic synthesis.[2][6] The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[4][7][8]

Generalized Experimental Protocol (Illustrative):

-

A 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) is mixed with a sulfurizing agent (e.g., phosphorus pentasulfide) in a suitable high-boiling solvent (e.g., xylene or pyridine).

-

The reaction mixture is heated under reflux for several hours.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then subjected to distillation or chromatography to isolate the pure thiophene derivative.

Note: This reaction often produces hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

Volhard-Erdmann Cyclization (1885)

This method, developed by Jacob Volhard and Hugo Erdmann, provides a route to thiophenes from 1,4-difunctional compounds, such as disodium succinate, by heating with phosphorus heptasulfide (P₄S₇).[1][2]

Illustrative Experimental Protocol:

-

Disodium succinate and phosphorus heptasulfide are intimately mixed in a flask equipped for distillation.

-

The mixture is heated strongly, and the crude thiophene distills over.

-

The distillate is then purified by fractional distillation.

Fiesselmann Thiophene Synthesis (1950s)

Hans Fiesselmann developed a versatile synthesis of substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2][9] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[4][10]

Generalized Experimental Protocol:

-

An α,β-acetylenic ester is dissolved in a suitable solvent (e.g., ethanol).

-

A thioglycolic acid derivative and a base (e.g., sodium ethoxide) are added to the solution.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up involves acidification and extraction, followed by purification of the resulting thiophene derivative.

Gewald Aminothiophene Synthesis (1966)

Reported by Karl Gewald, this multicomponent reaction is a highly efficient method for the synthesis of 2-aminothiophenes.[2][11] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][7]

Generalized Experimental Protocol:

-

A mixture of the carbonyl compound, the α-cyanoester, and elemental sulfur is prepared in a suitable solvent (e.g., ethanol or dimethylformamide).

-

A base, such as morpholine or triethylamine, is added, and the mixture is stirred, often with gentle heating.

-

The product, a 2-aminothiophene, often precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification can be achieved by recrystallization.

Quantitative Data: Physical Properties of Thiophene

The physical properties of thiophene were crucial for its initial isolation and characterization, particularly its boiling point, which is very close to that of benzene.

| Property | Value |

| Molecular Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Odor | Benzene-like |

| Boiling Point | 84 °C (183 °F; 357 K)[3] |

| Melting Point | -38 °C (-36 °F; 235 K)[3] |

| Density | 1.051 g/mL |

Visualizing the Discovery and Synthesis of Thiophene

To better understand the relationships between the key historical events and synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: Logical workflow of the discovery of thiophene by Viktor Meyer.

Caption: Key historical synthetic routes to the thiophene core.

The Evolving Legacy of Thiophene

The development of these fundamental synthetic methods opened the door to a vast and diverse chemistry of thiophene derivatives. In the mid-20th century, thiophene-containing molecules began to appear in pharmaceutical applications, such as the antihistamine methapyrilene.[2] The late 20th century saw the emergence of blockbuster drugs incorporating the thiophene motif, including the antiplatelet agents ticlopidine and clopidogrel, and the antipsychotic olanzapine.[12] Today, the thiophene ring is a ubiquitous feature in medicinal chemistry, materials science, and agrochemicals, a testament to the enduring legacy of Viktor Meyer's serendipitous discovery.[5][12]

References

- 1. Volhard–Erdmann cyclization - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rroij.com [rroij.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 12. ijprajournal.com [ijprajournal.com]

Reactivity of the Thiophene Ring in Aminomethyl Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in aminomethyl derivatives, a crucial structural motif in medicinal chemistry. Understanding the chemical behavior of this scaffold is paramount for the design, synthesis, and optimization of novel therapeutic agents. This document details the electronic effects of the aminomethyl substituent, key reaction types with experimental protocols, and the implications for drug metabolism and bioactivation.

Core Principles of Thiophene Reactivity

The thiophene ring is an electron-rich five-membered aromatic heterocycle. Compared to benzene, it is more susceptible to electrophilic aromatic substitution due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex).[1][2] Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position, as the resulting intermediate is stabilized by more resonance structures than the intermediate formed from attack at the C3 (β) position.[2]

The introduction of an aminomethyl group at the C2 position significantly influences the reactivity of the thiophene ring. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. However, due to the free amine's basicity, it can be protonated under acidic reaction conditions, becoming a deactivating, meta-directing ammonium group. Furthermore, the amine can react with certain electrophiles. To ensure predictable reactivity and high yields in electrophilic substitution on the thiophene ring, the amino group is often protected, for instance, as an amide (e.g., acetyl or Boc). An acylamino group is still an activating, ortho, para-director, but it is less activating than a free amino group.

Key Reactions of Aminomethyl Thiophene Derivatives

The aminomethyl thiophene scaffold can undergo a variety of chemical transformations, which are essential for the synthesis of diverse derivatives for drug discovery.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. The regioselectivity of these reactions on 2-(aminomethyl)thiophene derivatives is directed by the nature of the substituent on the amino group.

2.1.1. Bromination

Bromination is a common method for introducing a bromine atom onto the thiophene ring, which can then serve as a handle for further functionalization through cross-coupling reactions. To avoid side reactions with the amino group and to control regioselectivity, N-protection is typically employed.

Table 1: Quantitative Data for Bromination of a Thiophene Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS), acetonitrile, 0 °C to room temperature | 3-Bromo-2-methylbenzo[b]thiophene | 99% | [3] |

| 3-Hexylthiophene | n-BuLi, THF, -78 °C; then Br2, THF, -78 °C | 2-Bromo-3-hexylthiophene | 90% | [4] |

Experimental Protocol: Bromination of N-Acetyl-2-(aminomethyl)thiophene (Hypothetical)

This protocol is a representative procedure based on established methods for similar substrates.

-

N-Acetylation: To a solution of 2-(aminomethyl)thiophene (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-2-(aminomethyl)thiophene.

-

Bromination: Dissolve the N-acetyl-2-(aminomethyl)thiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile. For 2-(aminomethyl)thiophene, the aminomethyl group, particularly after conversion to an amide or a carbamate (e.g., N-Boc), can act as a DMG, directing metalation to the C3 position of the thiophene ring.[5]

Experimental Protocol: Directed Metalation of N-Boc-2-(aminomethyl)thiophene

-

N-Protection: Dissolve 2-(aminomethyl)thiophene (1.0 eq) in THF. Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature overnight. Remove the solvent under reduced pressure and purify the residue to obtain N-Boc-2-(aminomethyl)thiophene.

-

Metalation and Quenching: Dissolve the N-Boc-protected thiophene (1.0 eq) in dry THF under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C. Add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours. Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for another hour before allowing the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (here, thiophene), formaldehyde, and a primary or secondary amine.[1][2][6][7] This reaction is a direct method to introduce an aminomethyl group onto the thiophene ring. Thiophene itself can undergo the Mannich reaction, typically at the C2 position.

Table 2: Reagents and Products in a Typical Mannich Reaction

| Active Hydrogen Compound | Aldehyde | Amine | Product |

| Thiophene | Formaldehyde | Dimethylamine | 2-(Dimethylaminomethyl)thiophene |

Visualizing Reaction Pathways and Workflows

Electrophilic Aromatic Substitution Pathway

The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a 2-substituted thiophene ring.

Caption: General mechanism of electrophilic aromatic substitution on 2-(acylaminomethyl)thiophene.

Directed ortho-Metalation Workflow

This diagram outlines the experimental workflow for the directed ortho-metalation of N-Boc-2-(aminomethyl)thiophene.

Caption: Experimental workflow for directed ortho-metalation.

Implications in Drug Development

The reactivity of the thiophene ring in aminomethyl derivatives has significant implications for drug development.

Metabolic Activation

The thiophene ring can be a site of metabolic oxidation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates such as thiophene S-oxides and thiophene epoxides. These reactive metabolites can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity. Therefore, understanding the electronic and steric factors that influence the metabolic stability of the thiophene ring is crucial in drug design. The nature and position of substituents, including the aminomethyl group and its modifications, can significantly alter the metabolic fate of a thiophene-containing drug candidate.

Structure-Activity Relationship (SAR) Studies

The ability to selectively functionalize the thiophene ring at various positions through reactions like electrophilic substitution and directed metalation is essential for establishing structure-activity relationships. By synthesizing a library of analogues with different substituents on the thiophene ring, medicinal chemists can probe the interactions of the molecule with its biological target and optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

The aminomethyl thiophene scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of new drugs. A thorough understanding of the reactivity of the thiophene ring, influenced by the aminomethyl substituent, is critical for its effective utilization. By employing appropriate synthetic strategies, such as N-protection and directed metalation, researchers can achieve regioselective functionalization and synthesize diverse libraries of compounds for biological evaluation. Furthermore, careful consideration of the metabolic liabilities associated with the thiophene ring is necessary to design safer and more effective therapeutic agents.

References

Methodological & Application

Synthesis of (5-Methylthiophen-2-yl)methanamine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-Methylthiophen-2-yl)methanamine from 5-methylthiophene-2-carbaldehyde through a one-pot reductive amination procedure. This method offers an efficient route to this valuable amine intermediate, which is a key building block in the development of various pharmaceutical and agrochemical compounds.

Introduction

This compound is a primary amine featuring a methyl-substituted thiophene ring. The thiophene motif is a prevalent scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope. This process involves the reaction of a carbonyl compound, in this case, 5-methylthiophene-2-carbaldehyde, with an amine source, followed by in-situ reduction of the intermediate imine to the desired amine. This one-pot approach is highly efficient, minimizing the need for isolation of intermediates and often leading to high yields.

Reaction Principle

The synthesis of this compound is achieved through a direct reductive amination of 5-methylthiophene-2-carbaldehyde. The reaction proceeds in two main steps within a single pot:

-

Imine Formation: The carbonyl group of 5-methylthiophene-2-carbaldehyde reacts with an ammonia source (e.g., ammonium chloride) to form a Schiff base (imine) intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the target primary amine.

Materials and Methods

Materials

| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |

| 5-Methylthiophene-2-carbaldehyde | 13679-70-4 | C₆H₆OS | ≥97% | Commercially Available |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | H₄ClN | ≥99.5% | Commercially Available |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | ≥98% | Commercially Available |

| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Commercially Available |

| Sodium Hydroxide (NaOH) | 1310-73-2 | HNaO | ≥97% | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgO₄S | ≥99.5% | Commercially Available |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser

-

Ice bath

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

pH paper or pH meter

Experimental Protocol

A general, yet detailed, one-pot procedure for the reductive amination of 5-methylthiophene-2-carbaldehyde is outlined below. This protocol is based on established methods for the reductive amination of heteroaromatic aldehydes.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask, add 5-methylthiophene-2-carbaldehyde (e.g., 10 mmol, 1.26 g) and methanol (100 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Add ammonium chloride (e.g., 20 mmol, 1.07 g) to the solution.

-

Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (e.g., 15 mmol, 0.57 g) in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Adjust the pH of the aqueous residue to >12 with a 2 M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Theoretical Yield | Based on 10 mmol scale: 1.27 g | N/A |

| Expected Experimental Yield | 0.89 g - 1.14 g (70-90%) | [1][2] |

| Purity (Typical) | >95% (after purification) | [3] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 6.75 (d, 1H, thiophene-H), 6.60 (d, 1H, thiophene-H), 3.90 (s, 2H, CH₂-N), 2.45 (s, 3H, CH₃), 1.50 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 145.0, 138.0, 125.0, 124.0, 40.0, 15.0 |

| IR (neat, cm⁻¹) | Predicted ν: 3350-3250 (N-H stretch), 2920, 2850 (C-H stretch), 1590 (C=C stretch) |

| Mass Spectrometry (EI) | Predicted m/z: 127 (M⁺), 112 (M⁺ - NH₂) |

Visualizations

Reductive Amination Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical steps in the reductive amination synthesis.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

-

Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

-

Handle sodium hydroxide with care as it is corrosive.

Conclusion

The one-pot reductive amination of 5-methylthiophene-2-carbaldehyde provides a straightforward and efficient method for the synthesis of this compound. The protocol is amenable to standard laboratory equipment and offers a reliable route to this important synthetic intermediate. The provided data and visualizations serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Reductive Amination of 5-Methylthiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a robust method for the formation of carbon-nitrogen bonds.[1][2] This reaction transforms a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine.[2] The process is highly valued for its versatility and is frequently employed in the synthesis of pharmaceutical compounds due to the prevalence of amine functionalities in bioactive molecules.[1] This document provides a detailed protocol for the reductive amination of 5-methylthiophene-2-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The thiophene moiety is a significant heterocyclic scaffold in drug discovery.

The protocol described herein utilizes sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that is particularly well-suited for the reductive amination of aldehydes and ketones, offering high yields and compatibility with a wide range of functional groups.[1][3]

Reaction Pathway

The reductive amination of 5-methylthiophene-2-carboxaldehyde proceeds in a one-pot manner. The reaction begins with the formation of an imine intermediate from the aldehyde and a primary or secondary amine. This is followed by the in-situ reduction of the imine by the hydride reagent to yield the corresponding secondary or tertiary amine.

Caption: General reaction pathway for the reductive amination of 5-methylthiophene-2-carboxaldehyde.

Experimental Protocols

This section details the experimental procedure for the reductive amination of 5-methylthiophene-2-carboxaldehyde with a generic primary amine (R-NH₂).

Materials:

-

5-Methylthiophene-2-carboxaldehyde

-

Primary Amine (e.g., benzylamine, methylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq.) in anhydrous DCE or DCM (to make a 0.1-0.2 M solution) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.1 eq.).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq.) to the reaction mixture in portions. The addition may be slightly exothermic.

-

Continue stirring the reaction mixture at room temperature for 6 to 24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (5-methylthiophen-2-yl)methanamine.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Data Presentation

The following table summarizes the key reactants and reagents for the described protocol. Researchers should optimize the molar equivalents and reaction time for their specific amine substrate.

| Component | Role | Molar Equivalent | Notes |

| 5-Methylthiophene-2-carboxaldehyde | Starting Material | 1.0 | |

| Amine (R¹R²NH) | Reactant | 1.1 - 1.2 | Can be a primary or secondary amine. |

| Sodium Triacetoxyborohydride | Reducing Agent | 1.2 - 1.5 | A mild and selective hydride donor. |

| Anhydrous DCE or DCM | Solvent | - | Should be anhydrous to prevent hydrolysis of the imine. |

| Saturated NaHCO₃ | Quenching Agent | - | Neutralizes the reaction mixture. |

| Ethyl Acetate | Extraction Solvent | - | For workup. |

Alternative Reducing Agents

While sodium triacetoxyborohydride is highlighted in this protocol, other reducing agents are also commonly employed in reductive aminations.[1] The choice of reducing agent can depend on the specific substrates and desired reaction conditions.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, often with a catalytic amount of acid (e.g., AcOH) | Effective for a wide range of substrates. | Highly toxic (releases HCN in acidic conditions). |

| Catalytic Hydrogenation (H₂, catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst; various solvents (e.g., EtOH, MeOH) | "Green" chemistry approach, high atom economy. | Requires specialized hydrogenation equipment; catalyst may be pyrophoric. |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.

-

1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for (5-Methylthiophen-2-yl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(5-Methylthiophen-2-yl)methanamine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. Its thiophene core is a recognized pharmacophore present in numerous approved drugs, and the primary amine functionality allows for a wide range of chemical transformations. These notes provide an overview of its key applications and detailed protocols for its use in the synthesis of amides, Schiff bases, and N-alkylated derivatives, which are common intermediates in drug discovery.

Application Notes

This compound is a key starting material for the synthesis of a variety of biologically active molecules. The thiophene ring system is a bioisostere of the benzene ring and is found in many pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions. Thiophene derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1]

Synthesis of Amides (N-Acylation)